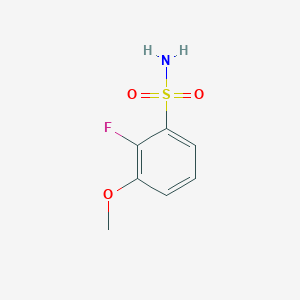

2-Fluoro-3-methoxybenzene-1-sulfonamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-fluoro-3-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO3S/c1-12-5-3-2-4-6(7(5)8)13(9,10)11/h2-4H,1H3,(H2,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUXJLLLXQAMDBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)S(=O)(=O)N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1555541-82-6 |

Source

|

| Record name | 2-fluoro-3-methoxybenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A Technical Guide to the Solubility of 2-Fluoro-3-methoxybenzene-1-sulfonamide in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 2-Fluoro-3-methoxybenzene-1-sulfonamide, a compound of interest in contemporary drug discovery and development.[1][2] The strategic selection of an appropriate solvent is a critical parameter in various stages of pharmaceutical development, including synthesis, purification, crystallization, and formulation.[3] This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, actionable experimental protocols, and field-proven insights to navigate the challenges associated with the solubility of this fluorinated sulfonamide.

Introduction to 2-Fluoro-3-methoxybenzene-1-sulfonamide and the Significance of its Solubility

2-Fluoro-3-methoxybenzene-1-sulfonamide belongs to the sulfonamide class of compounds, which are renowned for their diverse biological activities and have been a cornerstone of medicinal chemistry for decades.[1][4] The incorporation of a fluorine atom and a methoxy group onto the benzene ring can significantly influence the molecule's physicochemical properties, including its solubility, by altering its electronic distribution, crystal lattice energy, and interactions with solvent molecules.[5][6]

A thorough understanding of the solubility of 2-Fluoro-3-methoxybenzene-1-sulfonamide in various organic solvents is paramount for:

-

Process Chemistry: Selecting optimal solvents for reaction media, which can impact reaction kinetics, yield, and purity.

-

Crystallization and Polymorph Screening: Identifying suitable solvent systems to control crystal habit, size distribution, and to isolate desired polymorphic forms.

-

Formulation Development: Developing stable and bioavailable drug products, where solubility in pharmaceutically acceptable solvents is a key consideration.

-

Analytical Method Development: Choosing appropriate diluents for chromatographic analysis and other characterization techniques.

Theoretical Framework: Physicochemical Principles Governing Solubility

The solubility of a solid compound in a liquid solvent is a thermodynamic equilibrium process governed by the free energy change of the system. For dissolution to occur, the Gibbs free energy of the solution process must be negative. This is influenced by both enthalpic and entropic factors, which can be understood through the interplay of several key intermolecular forces:

-

Solute-Solute Interactions (Crystal Lattice Energy): The energy required to overcome the forces holding the 2-Fluoro-3-methoxybenzene-1-sulfonamide molecules together in the crystal lattice. The presence of polar functional groups like the sulfonamide, fluoro, and methoxy groups can lead to strong dipole-dipole interactions and potentially hydrogen bonding within the crystal structure, resulting in a higher lattice energy that must be overcome.

-

Solvent-Solvent Interactions: The energy required to create a cavity in the solvent large enough to accommodate the solute molecule.

-

Solute-Solvent Interactions: The energy released upon the interaction of the solute molecule with the solvent molecules. These interactions can include:

-

Van der Waals forces: Present in all systems.

-

Dipole-dipole interactions: Significant for polar molecules like sulfonamides in polar solvents.

-

Hydrogen bonding: The sulfonamide group (-SO₂NH₂) can act as both a hydrogen bond donor (N-H) and acceptor (S=O). The methoxy group (-OCH₃) and the fluorine atom (-F) can act as hydrogen bond acceptors. The ability of a solvent to participate in hydrogen bonding is a critical determinant of solubility for sulfonamides.

-

The general principle of "like dissolves like" is a useful starting point. Polar solvents are generally better at dissolving polar solutes, and nonpolar solvents are better for nonpolar solutes. However, the unique combination of functional groups in 2-Fluoro-3-methoxybenzene-1-sulfonamide necessitates a more nuanced approach to solvent selection. The extended Hildebrand solubility approach can be a valuable tool for predicting the solubility of sulfonamides in various solvent systems.[7]

Experimental Determination of Solubility: A Step-by-Step Protocol

The equilibrium shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[8][9][10]

Materials and Equipment

-

2-Fluoro-3-methoxybenzene-1-sulfonamide (solid)

-

A range of organic solvents of high purity (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), toluene, heptane)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Thermostatic shaker or orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Vortex mixer

-

Drying oven

Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining equilibrium solubility.[8]

Caption: Workflow for Equilibrium Solubility Determination via the Shake-Flask Method.

Detailed Protocol

-

Preparation of Vials: Add an excess amount of solid 2-Fluoro-3-methoxybenzene-1-sulfonamide to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.[8]

-

Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Sealing: Securely seal the vials to prevent solvent evaporation during the experiment.

-

Equilibration: Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached.

-

Sample Withdrawal and Filtration: After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a solvent-compatible syringe filter (e.g., 0.22 µm) into a clean vial. This step is critical to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of 2-Fluoro-3-methoxybenzene-1-sulfonamide. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.[8]

-

Calculation: Calculate the solubility of the compound in the original organic solvent, taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.

Expected Solubility Trends and Solvent Selection Insights

Table 1: Predicted Qualitative Solubility of 2-Fluoro-3-methoxybenzene-1-sulfonamide in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the sulfonamide group (both as donor and acceptor). The polarity aligns well with the polar nature of the solute. |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, DMSO, DMF | Moderate to High | Can act as hydrogen bond acceptors and have significant dipole moments to interact with the polar functional groups of the solute. DMSO and DMF are particularly powerful solvents for many sulfonamides.[7] |

| Nonpolar Aprotic | Dichloromethane, Chloroform | Low to Moderate | Can engage in dipole-dipole interactions but lack hydrogen bonding capabilities. The presence of the benzene ring provides some nonpolar character that may favor solubility in these solvents over highly polar ones. |

| Nonpolar | Toluene, Heptane, Cyclohexane | Very Low | Limited ability to interact with the polar functional groups of the sulfonamide. Solubility is expected to be minimal in these solvents.[11][12] |

The following diagram illustrates a logical approach to solvent selection for different applications based on the predicted solubility.

Caption: Logical Flow for Application-Based Solvent Selection.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of 2-Fluoro-3-methoxybenzene-1-sulfonamide in organic solvents. By combining a theoretical understanding of the physicochemical principles with a robust experimental protocol, researchers can systematically evaluate the solubility profile of this compound. The insights into expected solubility trends and application-based solvent selection will further aid in the efficient and effective use of this promising molecule in drug discovery and development. It is imperative that experimental verification is conducted to establish precise solubility data for specific solvent systems and temperatures.

References

- A Technical Guide to the Solubility of Methanesulfonamide in Organic Solvents - Benchchem. (n.d.).

- Asadi, P., Kodide, K., Thati, J., & Busi, M. R. (2024). Predicting sulfanilamide solubility in the binary mixtures using a reference solvent approach. Polymers in Medicine.

- Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. (2003). Journal of the Brazilian Chemical Society, 14(5), 803-808.

- Martin, A., Wu, P. L., & Beer, T. (1983). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 72(8), 849-854.

- Predicting drug solubility in organic solvents mixtures. (2024). Computers & Chemical Engineering, 185, 108711.

- Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Saturated Solvents. (n.d.). Academia.edu.

- Compound solubility measurements for early drug discovery. (2022). Computational Chemistry.

- Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5675-5677.

- Abraham, M. H., Smith, R. E., Luchtefeld, R., Boorem, A. J., Luo, R., & Acree, W. E. (2010). Prediction of solubility of drugs and other compounds in organic solvents. Journal of Pharmaceutical Sciences, 99(3), 1500-1515.

- BCS Methodology: Solubility, Permeability & Dissolution. (n.d.). Food and Drug Administration.

- 2-fluoro-N-(3-methoxypropyl)benzene-1-sulfonamide. (2023). Smolecule.

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Journal of Chemical Reviews, 7(2), 131-140.

- Benzenesulfonamide compounds and their use as therapeutic agents. (2020). Google Patents.

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Journal of Chemical Reviews, 7(2), 131-140.

- 2-Fluoro-3-methoxybenzoyl chloride Properties. (2025). EPA.

-

Physicochemical and structural properties of bacteriostatic sulfonamides: Theoretical study. (2025). Journal of Molecular Structure: THEOCHEM, 638(1-3), 43-51. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGni9625qUlzXo7c6c9iSRh_6NtyjgLT8STDptRtBOJDV3etFcA6A1Gy-D4eXi0DpnLkIJXCyerWuWKpM1nd8Z-oVG89rnZTr5gn6AblXhmCL4kzP0Ebk-ujSIol6RL886Jksa3fluN_PXy4egB73PaprjK5U0NPW3e4imxZ8RaGLW7YB6A0uxsijq7pVPH6DIadxnGUJC9l8e3j3QVOY_NP7cJrfwZXlEd4puN0gcIlSdtmlsceobf6wms8_UHje6FPJH__UrCEwA=]([Link]

Sources

- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 2. researchgate.net [researchgate.net]

- 3. research.unipd.it [research.unipd.it]

- 4. researchgate.net [researchgate.net]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. asianpubs.org [asianpubs.org]

- 10. fda.gov [fda.gov]

- 11. researchgate.net [researchgate.net]

- 12. (PDF) Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Saturated Solvents [academia.edu]

An In-depth Technical Guide to the Purity Analysis of 2-Fluoro-3-methoxybenzene-1-sulfonamide

Abstract

The rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development, directly impacting safety and efficacy. This guide provides a comprehensive framework for the purity analysis of 2-Fluoro-3-methoxybenzene-1-sulfonamide, a key building block in medicinal chemistry.[1] We move beyond rote protocols to establish a self-validating analytical system rooted in orthogonal methodologies. This document details a principal stability-indicating HPLC method, confirmatory analyses by LC-MS and NMR, and a forced degradation strategy compliant with International Council for Harmonisation (ICH) guidelines. The causality behind experimental choices is elucidated to empower researchers in adapting and troubleshooting these methods.

Introduction: The Analytical Imperative

2-Fluoro-3-methoxybenzene-1-sulfonamide (C₇H₈FNO₃S) is an aromatic sulfonamide derivative.[2][3] The sulfonamide functional group is a well-established pharmacophore in a multitude of therapeutic agents, including antibacterial and anticancer drugs.[4][5] As an intermediate or final API, ensuring the purity of this molecule is not merely a quality control checkpoint but a fundamental requirement for reproducible downstream synthesis and predictable pharmacological outcomes. Impurities, whether from starting materials, side reactions, or degradation, can have significant, often deleterious, effects. This guide outlines a robust strategy to identify, quantify, and control such impurities.

Physicochemical Profile and Potential Impurities

A foundational understanding of the target molecule and its likely contaminants is essential for developing a specific and effective analytical strategy.

Table 1: Physicochemical Properties of 2-Fluoro-3-methoxybenzene-1-sulfonamide

| Property | Value | Source |

| CAS Number | 1555541-82-6 | [3] |

| Molecular Formula | C₇H₈FNO₃S | [2] |

| Molecular Weight | 205.21 g/mol | [3] |

| Predicted XlogP | 0.6 | [2] |

| Appearance | White to off-white solid (typical) | N/A |

The synthesis of aromatic sulfonamides most commonly involves the reaction of an amine with a sulfonyl chloride in the presence of a base.[5] Based on this, potential process-related impurities for 2-Fluoro-3-methoxybenzene-1-sulfonamide may include:

-

Starting Materials: Unreacted precursors such as 2-fluoro-3-methoxyaniline or 2-fluoro-3-methoxybenzenesulfonyl chloride.

-

Isomeric Impurities: Impurities arising from imperfect regioselectivity during the sulfonation or functionalization of the benzene ring.

-

Hydrolysis Products: Degradation of the sulfonamide to the corresponding sulfonic acid (2-fluoro-3-methoxybenzenesulfonic acid).

-

By-products: Compounds formed from side reactions during synthesis.

The Orthogonal Analytical Framework

No single analytical technique can definitively establish purity. A robust assessment relies on an orthogonal approach, where different methods with distinct chemical principles are employed to provide a comprehensive profile. Our strategy combines a primary quantitative method (HPLC-UV) with powerful confirmatory techniques (LC-MS, NMR) and stress testing to ensure the primary method is truly "stability-indicating."

Caption: Orthogonal workflow for comprehensive purity assessment.

Primary Purity Assessment: Stability-Indicating RP-HPLC

High-Performance Liquid Chromatography (HPLC) is the industry standard for purity determination due to its high resolution, sensitivity, and quantitative accuracy.[6] A reversed-phase (RP) method is chosen here, as it is ideal for separating moderately polar aromatic compounds.

Method Rationale

-

Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobic character, providing excellent retention and selectivity for the analyte and its likely impurities.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (acetonitrile or methanol) is employed. A gradient is crucial to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a reasonable runtime.[6]

-

Detection: UV detection is selected, typically at a wavelength where the sulfonamide chromophore absorbs strongly (e.g., 254 nm or 265 nm), providing a sensitive response for the parent compound and related aromatic impurities.[6]

Detailed Experimental Protocol: RP-HPLC

-

Instrumentation: A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photo-Diode Array (PDA) detector.

-

Chromatographic Conditions:

Table 2: HPLC Method Parameters

Parameter Condition Column C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., YMC-Triart C8)[6] Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B 0.1% Formic Acid in Acetonitrile Gradient Program 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% B Flow Rate 1.0 mL/min[6] Column Temperature 25 °C[6] Injection Volume 5 µL[6] Detection Wavelength 265 nm[6] -

Sample Preparation: a. Prepare a diluent of 50:50 (v/v) Acetonitrile:Water. b. Accurately weigh approximately 10 mg of the 2-Fluoro-3-methoxybenzene-1-sulfonamide test sample into a 10 mL volumetric flask.[7] c. Dissolve and dilute to the mark with the diluent to achieve a final concentration of ~1 mg/mL. Sonicate briefly if necessary to ensure complete dissolution.[7]

-

Analysis Sequence: a. Inject the diluent (blank) to ensure no system peaks interfere. b. Inject the prepared sample solution.

-

Data Analysis: a. Integrate all peaks in the chromatogram. b. Calculate the purity by area normalization: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100 . c. Report any impurity exceeding 0.10% area.

Confirmatory Analysis and Structural Elucidation

Impurity Identification by LC-MS

To identify unknown peaks observed in the HPLC analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable. It provides the molecular weight of eluting compounds, offering critical clues to their identity.

-

Rationale: By coupling the HPLC system to a mass spectrometer (e.g., a Quadrupole or Time-of-Flight analyzer), we can obtain the mass-to-charge ratio (m/z) for the parent peak and each impurity peak. Aromatic sulfonamides often exhibit characteristic fragmentation patterns, such as the neutral loss of sulfur dioxide (SO₂), which can be observed in MS/MS experiments to further confirm the structure of impurities.[8]

-

Protocol: The same HPLC method described in section 4.2 can be directly coupled to a mass spectrometer with an electrospray ionization (ESI) source operating in both positive and negative ion modes to capture a wide range of potential impurities.

Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides unambiguous structural confirmation of the main component and can detect impurities that may not have a UV chromophore or ionize well in MS.[9]

-

Rationale: ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR details the carbon skeleton. For 2-Fluoro-3-methoxybenzene-1-sulfonamide, specific signals are expected for the methoxy group protons (~3.8 ppm), the aromatic protons (6.5-7.7 ppm), and the sulfonamide protons (which may be broad or exchangeable).[10] The presence of unexpected signals would indicate impurities.

-

Protocol:

-

Accurately weigh 5-10 mg of the sample into an NMR tube.

-

Dissolve in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H, ¹³C, and potentially 2D NMR spectra (like COSY and HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).[11]

-

Analyze chemical shifts, coupling constants, and integrations to confirm the structure and identify any extraneous signals corresponding to impurities.

-

Proving Method Integrity: Forced Degradation Studies

To ensure the primary HPLC method is "stability-indicating," it must be able to separate the main analyte from any potential degradation products. Forced degradation (or stress testing) is the process of intentionally degrading the sample to generate these products.[12] This is a critical requirement of ICH guideline Q1A(R2).[13]

-

Causality: By subjecting the drug substance to harsh conditions (acid, base, oxidation, heat, light), we simulate the degradation pathways that could occur over the product's shelf-life.[14] If new peaks appear and the main peak area decreases, and all peaks remain well-resolved, the method is proven to be stability-indicating. The goal is to achieve 5-20% degradation.[13]

Caption: Workflow for forced degradation studies.

Detailed Protocol: Stress Testing

-

Preparation: Prepare five separate samples of 2-Fluoro-3-methoxybenzene-1-sulfonamide at a concentration of 1 mg/mL as described in section 4.2.3. Also prepare a solid-state sample for thermal and photolytic stress.

-

Acid Hydrolysis: Add an equal volume of 0.2 M HCl to one sample to achieve a final acid concentration of 0.1 M. Store at 60°C for 24 hours. Neutralize with an appropriate amount of NaOH before injection.

-

Base Hydrolysis: Add an equal volume of 0.2 M NaOH to a second sample. Store at room temperature for 8 hours. Neutralize with an appropriate amount of HCl before injection.

-

Oxidative Degradation: Add an equal volume of 6% H₂O₂ to a third sample. Store at room temperature for 24 hours.

-

Thermal Degradation: Store the solid sample in an oven at 80°C for 48 hours. Prepare a 1 mg/mL solution before analysis.

-

Photolytic Degradation: Expose the solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[15] Prepare a 1 mg/mL solution before analysis.

-

Analysis: Analyze all stressed samples, alongside an unstressed control sample, using the validated HPLC method (Section 4.2). Use a PDA detector to assess peak purity and look for co-elution.

Conclusion

The purity analysis of 2-Fluoro-3-methoxybenzene-1-sulfonamide demands a multi-faceted, scientifically-grounded approach. This guide has detailed a robust system beginning with a primary stability-indicating RP-HPLC method for quantification. The integrity of this method is validated through a comprehensive forced degradation study, demonstrating its specificity against potential degradants. Orthogonal techniques, namely LC-MS and NMR spectroscopy, provide essential confirmatory data for impurity identification and structural verification. By integrating these self-validating protocols, researchers and drug development professionals can ensure the quality, consistency, and safety of this critical chemical entity, thereby building a solid foundation for successful pharmaceutical development.

References

- A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Benchchem.

- Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.

-

Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC. Available at: [Link]

-

Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC. MDPI. Available at: [Link]

-

Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Agilent. Available at: [Link]

-

HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI. Available at: [Link]

-

REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. JAOAC. Available at: [Link]

-

Determination and Confirmation of Sulfonamides Revision: 05. FSIS.USDA.gov. Available at: [Link]

-

Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology. Available at: [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]

-

Yield, purity, and characteristic impurities of the sulfonamide... ResearchGate. Available at: [Link]

-

Analysis of sulfonamides. Slideshare. Available at: [Link]

-

Synthesis and Structural Determination of Several Sulfonamides Synthesized From Nitrovanillin. Sarcouncil Journal of Biomedical Sciences. Available at: [Link]

-

2-fluoro-3-methoxybenzene-1-sulfonamide. PubChem. Available at: [Link]

-

Sulfonamide-impurities. Pharmaffiliates. Available at: [Link]

-

Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Rsc.org. Available at: [Link]

-

1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. PubMed. Available at: [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

-

Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

-

Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. Available at: [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available at: [Link]

-

Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. Available at: [Link]

-

Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. Available at: [Link]

-

Chemical structures of the sulfonamide-derived compounds analyzed in this study. ResearchGate. Available at: [Link]

-

Screening of sulphonamides in egg using gas chromatography-mass-selective detection and liquid chromatography-mass spectrometry. PubMed. Available at: [Link]

-

Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. Available at: [Link]

-

Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. ResearchGate. Available at: [Link]

-

Syntheses of Sulfonated Derivatives of 2-Fluoroaniline. Lookchem. Available at: [Link]

-

Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. Available at: [Link]

-

Sulfonamide Per- and Polyfluoroalkyl Substances Can Impact Microorganisms Used in Aromatic Hydrocarbon and Trichloroethene Bioremediation. Environmental Science & Technology. Available at: [Link]

-

2-Fluoro-3-methoxybenzoyl chloride Properties. EPA. Available at: [Link]

-

Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. Available at: [Link]

-

Sulfonamide synthesis via calcium triflimide activation of sulfonyl fluorides. Scholarship @ Claremont. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PMC. Available at: [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. PubChemLite - 2-fluoro-3-methoxybenzene-1-sulfonamide (C7H8FNO3S) [pubchemlite.lcsb.uni.lu]

- 3. 2-Fluoro-3-methoxybenzene-1-sulfonamide | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. frontiersrj.com [frontiersrj.com]

- 6. tis.wu.ac.th [tis.wu.ac.th]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. rsc.org [rsc.org]

- 11. rjptonline.org [rjptonline.org]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. resolvemass.ca [resolvemass.ca]

- 14. biopharmaspec.com [biopharmaspec.com]

- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Application Notes & Protocols: Investigating the Antibacterial Potential of 2-Fluoro-3-methoxybenzene-1-sulfonamide

Foreword: The Rationale for Novel Sulfonamide Exploration

The sulfonamide class of drugs represents a cornerstone in the history of antimicrobial chemotherapy, being among the first synthetic agents successfully deployed to combat bacterial infections.[1][2][3] Their continued relevance, however, is challenged by the global rise of antimicrobial resistance.[2] This necessitates a renewed search for novel structural analogues that may exhibit improved efficacy, possess a broader spectrum of activity, or circumvent existing resistance mechanisms.

This document provides a comprehensive guide to the preliminary antibacterial evaluation of 2-Fluoro-3-methoxybenzene-1-sulfonamide , a compound of interest within this venerable class. As specific antibacterial data for this particular derivative is not widely published, these notes are designed to equip researchers with the foundational principles and robust protocols necessary to characterize its potential from first principles. We will proceed by grounding our investigation in the well-established mechanism of sulfonamides while providing detailed, self-validating methodologies for its empirical validation.

Compound Profile

-

Compound Name: 2-Fluoro-3-methoxybenzene-1-sulfonamide

-

Molecular Formula: C₇H₈FNO₃S

-

Molecular Weight: 205.21 g/mol [4]

-

CAS Number: 1555541-82-6[4]

-

Structural Class: Aryl Sulfonamide

Hypothesized Mechanism of Action: Dihydropteroate Synthase Inhibition

Structurally, 2-Fluoro-3-methoxybenzene-1-sulfonamide belongs to the sulfonamide family. Therefore, its antibacterial activity is hypothesized to stem from the classic mechanism of action for this class: the competitive inhibition of a key bacterial enzyme, dihydropteroate synthase (DHPS).[5][6]

Causality Explained: Most bacteria are incapable of utilizing exogenous folate and must synthesize it de novo.[7][8] This pathway is essential for the production of purines, thymidine, and certain amino acids, which are critical precursors for DNA, RNA, and protein synthesis.[1] Sulfonamides are structural analogues of para-aminobenzoic acid (PABA), the natural substrate for DHPS.[5] By competitively binding to the active site of DHPS, the sulfonamide molecule blocks the synthesis of dihydropteroic acid, thereby halting the entire folic acid pathway and preventing bacterial replication.[5][7] This mode of action is typically bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the cells.[1][7][8] The host's immune system is then responsible for clearing the static bacterial population. Because human cells lack the DHPS enzyme and instead acquire folate from their diet, sulfonamides exhibit selective toxicity for bacteria.[2][7]

Caption: Hypothesized inhibition of the bacterial folic acid pathway by 2-Fluoro-3-methoxybenzene-1-sulfonamide.

Experimental Workflow for Antibacterial Characterization

A systematic approach is essential for evaluating a novel compound. The workflow below outlines a logical progression from initial qualitative screening to quantitative assessment of antibacterial efficacy. This multi-step process ensures that resources are used efficiently and that the data generated is robust and interpretable.

Caption: A systematic workflow for the antibacterial evaluation of a novel compound.

Detailed Experimental Protocols

The following protocols are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and are designed to be self-validating through the inclusion of appropriate controls.[9]

Protocol 1: Preparation of Stock Solutions

Rationale: Accurate and consistent compound concentration is fundamental to reproducible results. A high-concentration stock in a suitable solvent (like DMSO) allows for precise dilution into aqueous culture media while minimizing the solvent's final concentration to avoid artifacts.

Materials:

-

2-Fluoro-3-methoxybenzene-1-sulfonamide (powder)

-

Dimethyl sulfoxide (DMSO), sterile, molecular biology grade

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or vials

Procedure:

-

Accurately weigh a precise amount of the compound (e.g., 10.26 mg).

-

Calculate the volume of DMSO required to achieve a desired high-concentration stock (e.g., 50 mg/mL). For 10.26 mg, this would be 205.2 µL.

-

Aseptically add the calculated volume of sterile DMSO to the vial containing the compound.

-

Vortex thoroughly until the compound is completely dissolved.

-

Prepare smaller volume aliquots to avoid repeated freeze-thaw cycles.

-

Store stock solutions at -20°C or -80°C in desiccated conditions.

Protocol 2: Agar Disk Diffusion Assay (Kirby-Bauer Method)

Rationale: This method provides a rapid, qualitative assessment of a compound's ability to inhibit microbial growth. The diffusion of the compound from a paper disk into the agar creates a concentration gradient, and a zone of inhibition (ZOI) indicates antibacterial activity.[10]

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Test bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

-

Sterile blank paper disks (6 mm diameter)

-

Compound stock solution (from Protocol 1)

-

Positive control: Standard antibiotic disk (e.g., Trimethoprim/Sulfamethoxazole)

-

Negative control: Disk with solvent (DMSO) only

-

0.5 McFarland turbidity standard

-

Sterile saline or broth; sterile swabs

Procedure:

-

Inoculum Preparation: From a fresh culture plate (18-24 hours), pick several colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[11]

-

Plate Inoculation: Within 15 minutes of standardization, dip a sterile swab into the inoculum, remove excess liquid by pressing against the inside of the tube, and swab the entire surface of an MHA plate three times, rotating the plate 60° after each application to ensure uniform coverage.

-

Disk Application:

-

Aseptically apply a positive control antibiotic disk and a negative control disk (impregnated with the same volume of DMSO used for the test compound) onto the agar surface.

-

Apply a precise volume (e.g., 10 µL) of the 2-Fluoro-3-methoxybenzene-1-sulfonamide stock solution onto a sterile blank disk. Allow the solvent to evaporate briefly in the hood.

-

Place the test compound disk onto the inoculated agar. Ensure disks are pressed down gently to adhere and are spaced well apart.

-

-

Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.[11]

-

Result Interpretation: Measure the diameter (in mm) of the clear zone of growth inhibition around each disk. A ZOI around the test compound disk (and absent around the negative control) indicates activity.

Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9][11] This quantitative method is the gold standard for determining the potency of a bacteriostatic agent.

Materials:

-

Sterile 96-well microtiter plates (U-bottom or flat-bottom)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Standardized bacterial inoculum (prepared as in Protocol 2, then diluted in CAMHB to a final concentration of ~5 x 10⁵ CFU/mL in the wells).[11]

-

Compound stock solution

-

Positive control: Standard antibiotic (e.g., Sulfamethoxazole)

-

Controls:

-

Growth Control: Inoculum in broth (no compound)

-

Sterility Control: Broth only (no inoculum)

-

Solvent Control: Inoculum in broth with the highest concentration of DMSO used in the test wells.

-

Procedure:

-

Add 100 µL of CAMHB to wells 2 through 12 of a microtiter plate row.

-

In well 1, add 200 µL of the compound at the highest desired starting concentration (e.g., 512 µg/mL), prepared by diluting the stock solution in CAMHB.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. This creates a concentration gradient (e.g., 512, 256, 128, ..., 1 µg/mL).

-

Well 11 will serve as the growth control (no compound). Well 12 will be the sterility control.

-

Add 100 µL of the standardized bacterial inoculum (~5 x 10⁵ CFU/mL) to wells 1 through 11. Do not add inoculum to the sterility control well (well 12).

-

Cover the plate and incubate at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).[11] The growth control must be turbid and the sterility control must be clear for the assay to be valid.

Protocol 4: Determination of Minimum Bactericidal Concentration (MBC)

Rationale: This protocol distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (cell-killing) activity. The MBC is the lowest concentration that kills 99.9% of the initial bacterial inoculum.

Procedure:

-

Following MIC determination (Protocol 3), select the wells corresponding to the MIC, 2x MIC, and 4x MIC, as well as the growth control well.

-

Mix the contents of each selected well thoroughly.

-

Using a calibrated loop or pipette, take a 10-100 µL aliquot from each of these wells and plate it onto a fresh, antibiotic-free MHA plate.

-

Incubate the MHA plates at 35-37°C for 18-24 hours.

-

MBC Determination: The MBC is the lowest concentration that results in no growth (or a ≥99.9% reduction in CFU compared to the initial inoculum count).

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format to facilitate comparison between different bacterial strains and control antibiotics.

Table 1: Template for Summarizing Antibacterial Activity of 2-Fluoro-3-methoxybenzene-1-sulfonamide

| Test Microorganism | Gram Stain | Compound MIC (µg/mL) | Compound MBC (µg/mL) | Control Antibiotic (Name) | Control MIC (µg/mL) |

| S. aureus ATCC 25923 | Positive | Sulfamethoxazole | |||

| E. coli ATCC 25922 | Negative | Sulfamethoxazole | |||

| P. aeruginosa PAO1 | Negative | Sulfamethoxazole | |||

| B. subtilis ATCC 6633 | Positive | Sulfamethoxazole |

Interpretation Note:

-

If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal .

-

If the MBC/MIC ratio is > 4, the compound is considered bacteriostatic .

References

-

Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Retrieved from [Link]

-

Zaman, S., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Antimicrobial sulfonamide drugs. Retrieved from [Link]

-

Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses - Lesson. Retrieved from [Link]

-

Cleveland Clinic. (2025). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Retrieved from [Link]

-

Saeed, M., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. Retrieved from [Link]

- CLSI. (n.d.). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. (Note: This is a standard reference, specific version may vary).

-

Garcia-Gomez, E., et al. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC. Retrieved from [Link]

-

Li, W.X., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PMC. Retrieved from [Link]

-

Bendjeddou, A., et al. (2016). Antibacterial Activity of Sulfonamide Derivatives against Clinical Strains of Bacteria. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved from [Link]

-

Khan, M.A., et al. (2012). Anti-microbial activities of sulfonamides using disc diffusion method. Pakistan Journal of Pharmaceutical Sciences. Retrieved from [Link]

- Manjula, S.N., et al. (2015). Synthesis and in vitro Antibacterial Activity of Novel Substituted N-1, 3-Benzoxazol-2yl Benzene Sulfonamides. International Journal of Pharmaceutical Sciences and Research.

-

ResearchGate. (2014). How to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?. Retrieved from [Link]

-

Al-Suwaidan, I.A., et al. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. PMC. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. applications.emro.who.int [applications.emro.who.int]

- 4. 2-Fluoro-3-methoxybenzene-1-sulfonamide | CymitQuimica [cymitquimica.com]

- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. study.com [study.com]

- 8. study.com [study.com]

- 9. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols: A Framework for Evaluating Aromatic Sulfonamides in Cancer Cell Lines

A Note to the Researcher: Initial searches for "2-Fluoro-3-methoxybenzene-1-sulfonamide" did not yield specific published data on its application in cancer cell lines. This is common for novel or proprietary compounds. Therefore, this guide has been structured to serve as a comprehensive framework for the investigation of any novel aromatic sulfonamide derivative, using established principles and data from structurally related compounds as illustrative examples. The protocols and mechanistic insights provided are broadly applicable and represent a standard workflow for characterizing a new potential anticancer agent from this chemical class.

Introduction: The Sulfonamide Moiety as a Privileged Scaffold in Oncology

The sulfonamide functional group (R-SO₂NH-R') is a cornerstone of medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1][2] Beyond their classical antimicrobial roles, sulfonamides have emerged as a "privileged scaffold" in oncology drug discovery.[3][4] Their synthetic tractability and ability to act as a bioisostere for carboxylic acids allow them to form key hydrogen bond interactions with a variety of biological targets.[3][4]

Structurally diverse sulfonamide derivatives have been shown to exhibit potent antitumor activity in vitro and in vivo through a variety of mechanisms.[1][2] These include the inhibition of crucial enzymes like carbonic anhydrases, disruption of cell cycle progression, targeting of angiogenesis mediators such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and the induction of programmed cell death (apoptosis).[1][2][3][5][6] This document provides a detailed guide for researchers to systematically evaluate the anticancer potential of novel sulfonamide compounds, such as 2-Fluoro-3-methoxybenzene-1-sulfonamide, using standard cell-based assays.

Potential Mechanisms of Anticancer Action for Aromatic Sulfonamides

Understanding the potential molecular targets is crucial for designing a logical experimental workflow. Based on extensive literature, novel sulfonamide derivatives may exert their anticancer effects through one or more of the following pathways.

-

Inhibition of Carbonic Anhydrases (CAs): Certain CA isoforms, particularly CA IX and XII, are overexpressed in hypoxic solid tumors and play a key role in regulating tumor pH, promoting survival, and metastasis.[7] Sulfonamides are the classic inhibitors of these zinc-containing enzymes.[7]

-

Targeting Angiogenesis via VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth. VEGFR-2 is a primary tyrosine kinase receptor that mediates this process.[4] Numerous sulfonamide-containing compounds have been designed as potent VEGFR-2 inhibitors, disrupting downstream signaling required for endothelial cell proliferation and survival.[3][5][6]

-

Induction of Cell Cycle Arrest: The uncontrolled proliferation of cancer cells is a result of a dysregulated cell cycle. Sulfonamide derivatives have been reported to induce cell cycle arrest at various phases, most commonly the G1/S or G2/M transitions, thereby preventing cancer cells from dividing.[5][8][9][10][11]

-

Induction of Apoptosis: A primary goal of chemotherapy is to induce programmed cell death, or apoptosis, in cancer cells. Sulfonamides can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9][12] This is often characterized by the activation of caspases, regulation of the Bcl-2 family of proteins, and DNA fragmentation.[8][12][13]

Visualizing a Potential Signaling Pathway

The following diagram illustrates a generalized pathway by which a sulfonamide derivative might induce apoptosis, integrating concepts of VEGFR-2 inhibition and downstream caspase activation.

Caption: Generalized signaling pathway for sulfonamide-induced apoptosis.

Reference Data: Cytotoxicity of Exemplary Sulfonamides

To provide a benchmark for experimental results, the following table summarizes the reported cytotoxic activities (IC₅₀ values) of various sulfonamide derivatives against common human cancer cell lines. IC₅₀ is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

| Compound Class/Reference | MCF-7 (Breast) | HepG-2 (Liver) | HCT-116 (Colon) | A549 (Lung) | MDA-MB-468 (Breast) |

| Schiff Base Hybrids [3] | 0.09 µM | > 50 µM | - | - | - |

| Quinazolinone Hybrids [13] | Active | Active | Active | Active | - |

| NCI Panel Screened Cpd. 32 [3] | 1.06 - 8.92 µM (across 60 lines) | 1.06 - 8.92 µM | 1.06 - 8.92 µM | 1.06 - 8.92 µM | 1.06 - 8.92 µM |

| VEGFR-2 Inhibitor Cpd. 6 [5] | 4.31 µM | 3.33 µM | 3.53 µM | - | - |

| Triazole Glycoside Hybrids [6] | 19.57 - 21.15 µM | 8.39 - 16.90 µM | Moderate | Moderate | - |

| General Cytotoxicity [14] | < 128 µM | - | - | - | < 30 µM |

| Note: This table is for illustrative purposes. IC₅₀ values are highly dependent on the specific chemical structure and experimental conditions. |

Experimental Workflow & Protocols

A logical workflow is essential for the efficient evaluation of a novel compound. The following diagram and protocols outline a standard screening cascade.

Caption: Standard experimental workflow for screening a novel anticancer compound.

Protocol 1: Assessment of Cytotoxicity using the MTT Assay

Principle: This colorimetric assay measures cell metabolic activity. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. This assay is a fundamental first step to determine the concentration range at which the compound affects cell viability.[5][14]

Materials:

-

Cancer cell lines of interest (e.g., MCF-7, A549)

-

Complete growth medium (e.g., DMEM/RPMI-1640 + 10% FBS + 1% Penicillin-Streptomycin)

-

96-well flat-bottom plates

-

Test Compound (2-Fluoro-3-methoxybenzene-1-sulfonamide) dissolved in DMSO (sterile)

-

MTT solution (5 mg/mL in sterile PBS)

-

DMSO (cell culture grade)

-

Phosphate Buffered Saline (PBS)

-

Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader (570 nm)

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete growth medium into a 96-well plate. Incubate for 24 hours to allow cells to attach.

-

Expertise Note: Seeding density is critical. Too few cells will result in a weak signal; too many will become confluent and exit the logarithmic growth phase, affecting drug sensitivity. Optimize for each cell line.

-

-

Compound Preparation: Prepare a 2X serial dilution of the test compound in growth medium from a high concentration stock (e.g., 100 mM in DMSO). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Include a "vehicle control" (medium with DMSO only) and a "no-cell" blank control.

-

Cell Treatment: After 24 hours, carefully remove the old medium and add 100 µL of the prepared drug dilutions (or vehicle control) to the respective wells. Incubate for the desired exposure time (typically 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C.

-

Trustworthiness Note: During this incubation, viable cells will form visible purple formazan crystals. Check for this visually before proceeding.

-

-

Formazan Solubilization: Carefully aspirate the medium from all wells without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette up and down or use a plate shaker for 10 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.

Data Analysis:

-

Calculate the percentage of cell viability for each concentration: % Viability = [(OD_Treated - OD_Blank) / (OD_Vehicle - OD_Blank)] * 100

-

Plot % Viability against the log of the compound concentration.

-

Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.

Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

Principle: This protocol determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA. Cells in G2/M phase have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1 phase. This allows for the quantification of cell cycle arrest.[5][9][13]

Materials:

-

6-well plates

-

Test Compound and DMSO

-

PBS, Trypsin-EDTA

-

Cold 70% Ethanol

-

RNase A solution (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed approximately 0.5 x 10⁶ cells per well in 6-well plates and allow them to attach overnight. Treat cells with the test compound at relevant concentrations (e.g., 0.5x, 1x, and 2x the IC₅₀ value) and a vehicle control for 24 hours.

-

Cell Harvesting: Harvest both adherent and floating cells. To do this, collect the supernatant (which contains floating/apoptotic cells), wash the well with PBS, and then trypsinize the attached cells. Combine the trypsinized cells with their corresponding supernatant.

-

Expertise Note: It is critical to collect floating cells as these often represent the population most affected by cytotoxic drugs (i.e., those undergoing apoptosis or mitotic catastrophe).

-

-

Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Store at -20°C for at least 2 hours (or up to several weeks).

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Trustworthiness Note: RNase A is included to digest any double-stranded RNA, ensuring that PI only stains DNA for accurate cell cycle analysis.

-

-

Data Acquisition: Incubate in the dark at room temperature for 30 minutes. Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

Data Analysis:

-

Use flow cytometry analysis software (e.g., FlowJo, FCS Express) to gate on the single-cell population to exclude doublets.

-

Generate a histogram of PI fluorescence (linear scale).

-

Use a cell cycle analysis model (e.g., Watson-Pragmatic) to deconvolute the histogram and quantify the percentage of cells in the Sub-G1 (apoptotic), G0/G1, S, and G2/M phases.

-

Compare the cell cycle distribution of treated samples to the vehicle control to identify arrest at a specific phase.

Protocol 3: Quantification of Apoptosis using Annexin V-FITC / PI Staining

Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, the phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) and can bind to these exposed PS residues. Propidium Iodide is used as a counterstain to identify cells that have lost membrane integrity, a hallmark of late apoptosis or necrosis.[12][13][15][16]

Materials:

-

6-well plates

-

Test Compound and DMSO

-

Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer)

-

PBS, Trypsin-EDTA (use a gentle, EDTA-free dissociation buffer if possible)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed and treat cells in 6-well plates as described in Protocol 2. An incubation time of 24-48 hours is typical. Include a positive control for apoptosis if available (e.g., staurosporine).

-

Cell Harvesting: Harvest both floating and adherent cells as described in Protocol 2. It is crucial to handle the cells gently to avoid inducing mechanical membrane damage.

-

Staining: Centrifuge the cells at 300 x g for 5 minutes. Wash the pellet once with cold PBS. Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze by flow cytometry within one hour.

Data Analysis:

-

Generate a dot plot of PI (y-axis) vs. Annexin V-FITC (x-axis).

-

Create four quadrants to quantify the cell populations:

-

Lower-Left (Annexin V- / PI-): Live cells

-

Lower-Right (Annexin V+ / PI-): Early apoptotic cells

-

Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

-

Upper-Left (Annexin V- / PI+): Necrotic/dead cells (often due to mechanical damage)

-

-

Calculate the percentage of cells in each quadrant and compare treated samples to the vehicle control. A significant increase in the lower-right and upper-right quadrants indicates induction of apoptosis.

Protocol 4: Western Blot Analysis of Key Apoptosis-Related Proteins

Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a cell lysate. By probing for key proteins in the apoptotic cascade, the underlying molecular mechanism can be elucidated. For example, an increase in the Bax/Bcl-2 ratio and the presence of cleaved Caspase-3 are hallmark indicators of apoptosis.[13][16]

Materials:

-

6-well plates

-

Test Compound and DMSO

-

RIPA Lysis Buffer with Protease and Phosphatase Inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Cleaved Caspase-3, anti-p53, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system (e.g., ChemiDoc)

Procedure:

-

Cell Lysis: Treat cells as previously described. After treatment, wash cells with ice-cold PBS and lyse them by adding cold RIPA buffer. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate).

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Trustworthiness Note: A loading control, such as β-actin or GAPDH, is essential. This confirms that any observed changes in the protein of interest are due to the drug treatment and not to differences in the amount of protein loaded onto the gel.

-

-

Immunoblotting: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

Data Analysis:

-

Use densitometry software (e.g., ImageJ) to quantify the band intensity for each protein.

-

Normalize the intensity of the target protein to the intensity of the loading control (e.g., β-actin).

-

Compare the normalized protein levels in the treated samples to the vehicle control to determine if the compound causes up- or down-regulation of key apoptotic proteins.

References

- Ghorab, M. M., & Alqahtani, A. S. (2022). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets, 2(1), 55-75.

- Asadi, M., et al. (2012). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 11(3), 831–838.

- Shaldam, M. M., et al. (2023). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Biomedicines, 11(3), 772.

- El-Sayed, N. N. E., et al. (2023).

- Alqahtani, A. S., et al. (2021). Novel sulphonamide-bearing methoxyquinazolinone derivatives as anticancer and apoptosis inducers: synthesis, biological evaluation and in silico studies. Scientific Reports, 11(1), 23868.

- Poulsen, S. A., & Davis, R. A. (2002). Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. Current Cancer Drug Targets, 2(1), 55-75.

- Markowicz-Piasecka, M., et al. (2022). Sulfonamide metformin derivatives induce mitochondrial-associated apoptosis and cell cycle arrest in breast cancer cells. Chemico-Biological Interactions, 352, 109795.

- Almeida, P. A., et al. (2021). Cell Cycle Arrest and Apoptosis Induction by a New 2,4-Dinitrobenzenesulfonamide Derivative In Acute Leukemia Cells. Journal of Pharmacy & Pharmaceutical Sciences, 24, 23-36.

- Abdelgawad, M. A., et al. (2023). New sulfonamide-based glycosides incorporated 1,2,3-triazole as cytotoxic agents through VEGFR-2 and carbonic anhydrase inhibitory activity. Scientific Reports, 13(1), 12345.

- Zain-Alabdeen, A. I., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16768.

- Carvalho, D. T., et al. (2019). Phenylpropanoid-based sulfonamide promotes cyclin D1 and cyclin E down-regulation and induces cell cycle arrest at G1/S transition in estrogen positive MCF-7 cell line. Toxicology in Vitro, 59, 150-160.

- Request PDF on ResearchGate. (n.d.).

- Mastbergen, S. C., et al. (2000). Cell cycle arrest and clonogenic tumor cell kill by divergent chemotherapeutic drugs. Anticancer Research, 20(3A), 1833-1838.

- Gorska, M., et al. (2023). Sulphonamide derivatives with a triazine core as novel inducers of apoptosis and pyroptosis in glioblastoma multiforme cells. Scientific Reports, 13(1), 1234.

- Kubiński, K., et al. (2020). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Molecules, 25(21), 5028.

- Kubiński, K., et al. (2020). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells.

- El-Damasy, A. K., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(28), 20087-20127.

- Li, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2695.

- Shaldam, M. M., et al. (2023). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition.

- Hoshino, J., et al. (2015). Effects of 3-aminobenzamide on cell cycle arrest after gamma-irradiation.

- Lee, J. H., & Chun, Y. J. (2017). Synergistic induction of apoptosis by combination treatment with mesupron and auranofin in human breast cancer cells. Archives of Pharmacal Research, 40(7), 863-873.

- Dudek, A., et al. (2023). Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. Frontiers in Veterinary Science, 10, 1284567.

- Fluoride-Induced Apoptosis in Epithelial Lung Cells Involves Activation of MAP Kinases p38 and Possibly JNK. (n.d.).

Sources

- 1. portal.fis.tum.de [portal.fis.tum.de]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. New sulfonamide-based glycosides incorporated 1,2,3-triazole as cytotoxic agents through VEGFR-2 and carbonic anhydrase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sulfonamide metformin derivatives induce mitochondrial-associated apoptosis and cell cycle arrest in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cell Cycle Arrest and Apoptosis Induction by a New 2,4-Dinitrobenzenesulfonamide Derivative In Acute Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phenylpropanoid-based sulfonamide promotes cyclin D1 and cyclin E down-regulation and induces cell cycle arrest at G1/S transition in estrogen positive MCF-7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cell cycle arrest and clonogenic tumor cell kill by divergent chemotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Novel sulphonamide-bearing methoxyquinazolinone derivatives as anticancer and apoptosis inducers: synthesis, biological evaluation and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sulphonamide derivatives with a triazine core as novel inducers of apoptosis and pyroptosis in glioblastoma multiforme cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: 2-Fluoro-3-methoxybenzene-1-sulfonamide as a Versatile Scaffold for Modern Drug Design

Abstract

The confluence of a sulfonamide, a fluorine atom, and a methoxy group on a benzene ring creates the 2-fluoro-3-methoxybenzene-1-sulfonamide scaffold, a platform rich with potential for medicinal chemistry. This guide provides an in-depth exploration of this scaffold, elucidating the strategic rationale behind its design. We present detailed, field-proven protocols for its synthesis, derivatization into compound libraries, and subsequent biological evaluation. By explaining the causality behind each experimental choice, these notes serve as a practical and authoritative resource for researchers engaged in the discovery of novel therapeutics, particularly in oncology and infectious diseases.

Introduction: The Strategic Value of a Tri-Functional Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged scaffolds," appear with remarkable frequency in clinically successful drugs. The sulfonamide functional group is a quintessential example of such a scaffold, forming the backbone of therapeutics ranging from antibacterials to anticancer agents and diuretics.[1][2][3][4] The power of a scaffold, however, is magnified by judicious substitution that fine-tunes its physicochemical and pharmacokinetic properties.

The 2-fluoro-3-methoxybenzene-1-sulfonamide scaffold is a deliberate convergence of three key functional groups, each chosen for its proven impact on drug-like properties:

-

The Sulfonamide Core (-SO₂NH₂): This group is a versatile hydrogen bond donor and acceptor, critical for anchoring a molecule to its biological target.[5][6] Its geometry allows it to act as a non-classical bioisostere for carboxylic acids and amides, often conferring improved metabolic stability and cell permeability.[6]

-

The Ortho-Fluorine Atom (-F): The strategic placement of fluorine is a cornerstone of modern drug design.[7][8] As the most electronegative element, it potently modulates the electronic environment of the scaffold.[9][10] An ortho-fluoro group can lower the pKa of the sulfonamide proton, enhancing its hydrogen-bonding capability. Furthermore, it can block sites of metabolic oxidation, thereby increasing the drug's half-life.[9][11]

-

The Meta-Methoxy Group (-OCH₃): The methoxy group is a common feature in natural products and approved drugs.[12] It can improve target binding and other physicochemical properties.[13] Its oxygen atom can act as a hydrogen bond acceptor, and the entire group can serve as a non-lipophilic "scout" to explore protein pockets, potentially improving ligand efficiency without the penalty of increased lipophilicity.[14][15]

This unique trifecta of functionalities provides a starting point that is not merely a passive framework but an active contributor to molecular recognition and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.

Physicochemical Rationale and Pharmacophoric Features

The specific arrangement of substituents in 2-fluoro-3-methoxybenzene-1-sulfonamide creates a unique electronic and steric profile that is highly advantageous for drug design.

Core Properties

The fundamental properties of the parent scaffold are summarized below. These values serve as a baseline for assessing the impact of further derivatization.

| Property | Value | Data Source |

| Molecular Formula | C₇H₈FNO₃S | PubChem[16] |

| Molecular Weight | 205.21 g/mol | PubChem[16] |

| Monoisotopic Mass | 205.02089 Da | PubChem[16] |

| Predicted XLogP | 0.6 | PubChem[16] |

| Hydrogen Bond Donors | 1 (from -NH₂) | Calculated |

| Hydrogen Bond Acceptors | 4 (from -O₃S, -OCH₃) | Calculated |

Key Pharmacophoric Features

The interplay between the functional groups defines the scaffold's potential for interaction with biological targets.

-

Hinge-Binding Motif: The sulfonamide group is an excellent "hinge-binder" for many enzyme classes, particularly kinases. The two sulfonyl oxygens can accept hydrogen bonds, while the N-H group can donate one.

-

Acidity Modulation: The ortho-fluoro group's strong electron-withdrawing effect increases the acidity of the N-H proton, making it a stronger hydrogen bond donor and potentially improving binding affinity.[10]

-

Conformational Control: The steric bulk of the ortho-fluoro and meta-methoxy groups can restrict the rotation of the sulfonyl group, locking the molecule into a more favorable bioactive conformation.[11]

-

Exploratory Vector: The methoxy group provides a synthetic handle and a vector pointing into solvent-exposed regions or shallow sub-pockets of a binding site, ideal for optimization.[14]

Caption: Key pharmacophoric features of the 2-fluoro-3-methoxybenzene-1-sulfonamide scaffold.

Synthetic Protocols: From Scaffold to Library

The practical utility of a scaffold is determined by the robustness and efficiency of its synthesis and subsequent derivatization. The following protocols are designed for reliability and scalability.

Protocol 1: Synthesis of 2-Fluoro-3-methoxybenzene-1-sulfonamide

This protocol outlines a reliable two-step process starting from the commercially available 1-fluoro-3-methoxybenzene. The causality for this choice rests on the direct and high-yielding nature of electrophilic aromatic substitution for installing the sulfonyl group.

Caption: Workflow for the synthesis of the parent scaffold.

Step 1: Chlorosulfonylation of 1-Fluoro-3-methoxybenzene

-

Rationale: Chlorosulfonic acid is a powerful electrophile that directly installs the sulfonyl chloride group onto the aromatic ring.[6] The reaction is directed ortho to the fluorine and para to the methoxy group, with the position ortho to fluorine being sterically and electronically favored. Cooling to 0 °C is critical to control the exothermicity of the reaction and prevent side product formation.

-

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add chlorosulfonic acid (5.0 eq.) at 0 °C (ice-salt bath).

-

Add 1-fluoro-3-methoxybenzene (1.0 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 12-16 hours.

-

Monitor reaction completion by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

-

Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The sulfonyl chloride will precipitate as a solid or oil. Extract the aqueous mixture with dichloromethane (DCM, 3x). Combine the organic layers, wash with brine (1x), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 2-fluoro-3-methoxybenzene-1-sulfonyl chloride is often used in the next step without further purification.

-

Step 2: Amination of the Sulfonyl Chloride

-

Rationale: The sulfonyl chloride is a highly reactive electrophile. Aqueous ammonia provides both the nucleophile (NH₃) and the base to neutralize the HCl byproduct, leading to the formation of the stable primary sulfonamide.[17]

-

Procedure:

-

Dissolve the crude sulfonyl chloride from Step 1 in tetrahydrofuran (THF, 0.2 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add concentrated aqueous ammonium hydroxide (NH₄OH, 10 eq.) dropwise. A white precipitate will form.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Workup: Remove the THF under reduced pressure. Add water to the remaining mixture and extract with ethyl acetate (3x). Combine the organic layers, wash with water (1x) and brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate.

-